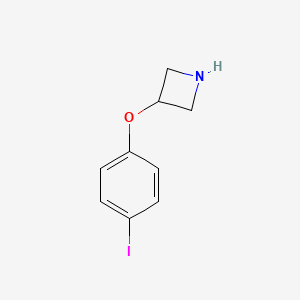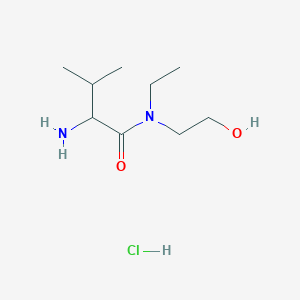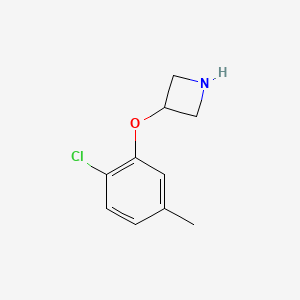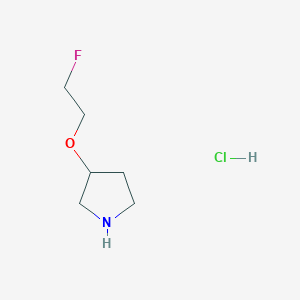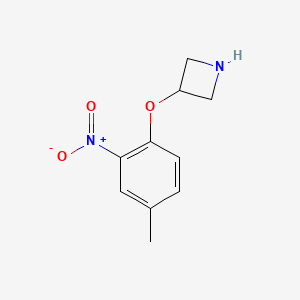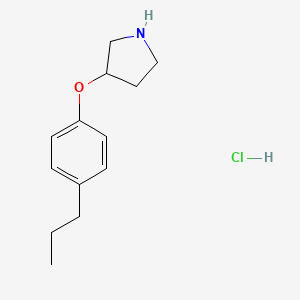![molecular formula C13H18N2 B1441206 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole CAS No. 815632-23-6](/img/structure/B1441206.png)
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
説明
“2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole” is a chemical compound that has garnered interest among scientists for its diverse range of applications. It’s a solid substance with the empirical formula C13H19ClN2 .
Molecular Structure Analysis
The SMILES string of the compound isCC1=CC=C (C=C1)N2C [C@]3 ( [H])CNC [C@]3 ( [H])C2.Cl . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 238.76 .科学的研究の応用
Luminescent Polymers : Zhang and Tieke (2008) synthesized highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibit strong fluorescence and high quantum yield. These properties make them suitable for use in optoelectronic applications (Zhang & Tieke, 2008).
Synthesis Optimization : Tasior et al. (2020) optimized the synthesis of multifunctional pyrrolo[3,2-b]pyrroles, expanding their scope and enabling the synthesis in amounts over 10g per run. This advance is significant for practical applications in photophysical properties regulation (Tasior et al., 2020).
Antimicrobial Activity : Abdel-Mohsen (2005) studied the antimicrobial activity of various compounds synthesized from 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile, indicating potential applications in medicine (Abdel-Mohsen, 2005).
Anion Receptors : Anzenbacher et al. (2000) developed fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors with enhanced affinities, useful in sensor technologies (Anzenbacher et al., 2000).
Conjugated Polymers for Electronics : Beyerlein and Tieke (2000) described a series of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units with promising properties for electronic applications (Beyerlein & Tieke, 2000).
Electrochemical Studies : Oyama et al. (1987) conducted electrochemical studies on fused-pyrrole systems, which could have implications for material science and electrochemical applications (Oyama et al., 1987).
Biological Activity : Wójcicka and Redzicka (2021) provided an overview of the biological activity of pyrrolo[3,4-c]pyridine derivatives, highlighting their potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
特性
IUPAC Name |
5-(4-methylphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-2-4-13(5-3-10)15-8-11-6-14-7-12(11)9-15/h2-5,11-12,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAEHWMNZFLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3CNCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676558 | |
| Record name | 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
815632-23-6 | |
| Record name | 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)

![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)
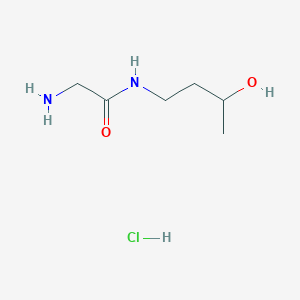
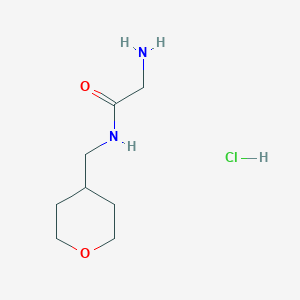
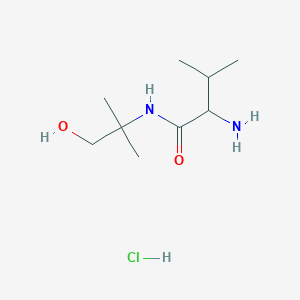
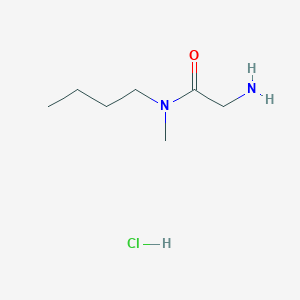
![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)
